Product packaging for Ethyl 3-(chlorosulfonyl)propanoate(Cat. No.:CAS No. 103472-25-9)

Ethyl 3-(chlorosulfonyl)propanoate

Cat. No.: B019919
CAS No.: 103472-25-9
M. Wt: 200.64 g/mol
InChI Key: JIQDEHYHHKZBRI-UHFFFAOYSA-N
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Description

Overview of Chlorosulfonyl Esters as Versatile Synthetic Intermediates

Chlorosulfonyl esters are a class of organic compounds characterized by the presence of a -SO₂Cl functional group attached to an ester. This group is highly reactive and serves as a key component in many synthetic pathways. The high reactivity of the chlorosulfonyl group makes these compounds excellent electrophiles, readily participating in reactions with a variety of nucleophiles.

One of the most prominent reagents in this class is chlorosulfonyl isocyanate (CSI). tandfonline.com CSI is a powerful and versatile reagent used in the synthesis of a wide array of compounds, including β-lactams, which are core structures in many antibiotics. tandfonline.comresearchgate.netresearchgate.net Its utility extends to the formation of N-acylsulfonamides, which possess various biological activities. researchgate.net The reactivity of CSI with alkenes, for instance, can lead to the formation of azetidinones, which are valuable precursors for antibiotics. researchgate.net Furthermore, CSI is employed in cycloaddition reactions, such as the Diels-Alder reaction, to produce heterocyclic compounds. acs.orgwikipedia.org

The broader family of chlorosulfonylated compounds are crucial in organic synthesis for introducing the sulfonyl group into molecules, a common feature in many pharmaceuticals and materials.

Significance of the Propanoate Moiety in Organic Synthesis

The propanoate moiety, specifically the ethyl propanoate group in this case, is a common structural motif in organic chemistry. Propanoic acid and its esters, like methyl propanoate and ethyl propanoate, are widely used as starting materials and intermediates in a variety of synthetic processes. wikipedia.orgnih.gov

For instance, methyl propanoate is a key precursor in the industrial production of methyl methacrylate, a monomer used to produce a wide range of polymers and plastics. wikipedia.org The propanoate structure can be readily modified through various reactions, such as condensation and esterification, to build more complex molecular architectures. wikipedia.orgyoutube.com The presence of the ester group also allows for its conversion into other functional groups, such as amides and carboxylic acids, further expanding its synthetic utility. In the context of Ethyl 3-(chlorosulfonyl)propanoate, the propanoate portion of the molecule provides a stable scaffold that can be further elaborated after the initial reaction of the chlorosulfonyl group.

Evolution of Research in β-Functionalized Ethyl Esters

β-functionalized ethyl esters are a class of compounds where a functional group is attached to the carbon atom beta to the ester carbonyl group. These compounds are of significant interest in organic synthesis due to their ability to be converted into a wide variety of other molecules, including amino acids, and complex natural products.

Research in this area has evolved to develop more efficient and selective methods for introducing functionality at the β-position. For example, lipase-catalyzed acidolysis has been explored for the synthesis of DHA/EPA ethyl esters, which have important applications in the treatment of hyperlipidemia. researchgate.netmdpi.com This enzymatic approach offers a green and efficient alternative to traditional chemical methods.

The development of novel protecting groups, such as the 2′-O-imino-2-propanoate group for RNA synthesis, highlights the ongoing innovation in utilizing functionalized propanoates. acs.orgresearchgate.net This particular protecting group strategy allows for the effective solid-phase synthesis and deprotection of RNA sequences. Furthermore, the use of carboxyl-functionalized materials, such as COOH-functionalized 3D graphene, in applications like biosensors demonstrates the diverse applications of molecules containing functionalized ester groups. mdpi.com The continuous development of new synthetic methodologies and the exploration of novel applications for β-functionalized esters underscore their importance in modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO4S B019919 Ethyl 3-(chlorosulfonyl)propanoate CAS No. 103472-25-9

Properties

IUPAC Name

ethyl 3-chlorosulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQDEHYHHKZBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399636
Record name ethyl 3-(chlorosulfonyl)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103472-25-9
Record name ethyl 3-(chlorosulfonyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(chlorosulfonyl)propanoate
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Synthetic Methodologies for Ethyl 3 Chlorosulfonyl Propanoate

Strategies for the Introduction of the Chlorosulfonyl Group onto Propanoate Scaffolds

The critical step in the synthesis of ethyl 3-(chlorosulfonyl)propanoate is the formation of the sulfonyl chloride functional group. This can be attempted directly on the propanoate backbone or achieved through the transformation of a precursor functional group.

Direct Chlorosulfonylation Approaches

The direct introduction of a chlorosulfonyl group onto an unactivated carbon of an aliphatic ester like ethyl propanoate is a challenging transformation. The use of strong sulfonating agents such as chlorosulfonic acid is a common method for the synthesis of aryl sulfonyl chlorides from aromatic compounds. pageplace.de However, the reaction of chlorosulfonic acid with saturated aliphatic compounds is often less selective and can lead to a mixture of products, including sulfonation at different positions and potential decomposition of the ester functionality under the harsh acidic conditions. pageplace.degoogle.comwikipedia.org

The reaction of chlorosulfonic acid with organic compounds is typically vigorous and can cause charring and discoloration, especially with sensitive substrates. google.com While it is a powerful reagent for sulfonation, its direct application to simple alkanoates for the preparation of sulfonyl chlorides is not a widely reported or high-yielding method. The high reactivity of chlorosulfonic acid often necessitates carefully controlled conditions to avoid unwanted side reactions. google.com

Multi-step Synthetic Routes from Precursors

A more controlled and commonly employed strategy for the synthesis of alkyl sulfonyl chlorides involves a multi-step sequence starting from a precursor molecule containing a sulfur functionality at the desired position. For this compound, a logical and well-documented precursor is ethyl 3-mercaptopropanoate. This approach involves the oxidation of the thiol group to the desired sulfonyl chloride.

The synthesis of the starting material, ethyl 3-mercaptopropanoate, can be readily achieved by the Fischer esterification of 3-mercaptopropionic acid with ethanol (B145695) in the presence of an acid catalyst. chemguide.co.uklibretexts.orgmasterorganicchemistry.comucalgary.ca

The subsequent oxidation of the thiol to the sulfonyl chloride is a key transformation for which several methods have been developed. These oxidative chlorination reactions offer a reliable pathway to the target compound. Some of the notable methods include:

Sodium Chlorite-Mediated Oxidation: A simple and environmentally friendly method utilizes sodium chlorite (B76162) (NaClO₂) in the presence of hydrochloric acid. This approach is known for its operational safety and high yields in the synthesis of various sulfonyl chlorides from thiols and their derivatives. thieme-connect.com

Hydrogen Peroxide and Thionyl Chloride: The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. acs.org This method is often rapid and proceeds under mild conditions.

N-Chlorosuccinimide (NCS): The oxidation of thiols using N-chlorosuccinimide in the presence of a chloride source provides an effective route to sulfonyl chlorides. nih.gov

Ammonium (B1175870) Nitrate (B79036) and Oxygen: An environmentally benign, metal-free approach involves the use of ammonium nitrate in the presence of aqueous HCl and oxygen as a terminal oxidant. organic-chemistry.org

Esterification and Functional Group Interconversion in Chlorosulfonyl Ester Synthesis

The ester group in this compound can be introduced either before or after the formation of the chlorosulfonyl group.

As mentioned in the multi-step synthesis, the most common approach involves the esterification of a precursor acid, such as 3-mercaptopropionic acid, to give ethyl 3-mercaptopropanoate. This is a standard Fischer esterification, typically carried out by refluxing the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid. chemguide.co.uklibretexts.orgmasterorganicchemistry.comucalgary.ca

Alternatively, one could envision a route where 3-mercaptopropionic acid is first oxidized to 3-(chlorosulfonyl)propanoic acid, followed by esterification with ethanol. However, the presence of the reactive sulfonyl chloride group complicates this approach. Sulfonyl chlorides are sensitive to nucleophiles, including alcohols, which can lead to the formation of the corresponding sulfonic acid ester. youtube.com Therefore, the esterification of 3-(chlorosulfonyl)propanoic acid would require carefully controlled conditions, likely using a method that does not involve heating with an excess of alcohol in the presence of a strong acid, to avoid side reactions with the sulfonyl chloride moiety.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in the key thiol oxidation step. Several factors can be adjusted to achieve the desired outcome.

For the oxidative chlorination of ethyl 3-mercaptopropanoate, the choice of oxidizing agent, solvent, temperature, and reaction time are critical parameters. The table below summarizes various conditions reported for the synthesis of sulfonyl chlorides from thiols, which can be adapted for the synthesis of the target compound.

Oxidizing SystemSubstrateSolventTemperatureReaction TimeYield (%)Reference
NaClO₂ / HClS-alkyl isothiourea saltsWaterNot specifiedNot specifiedup to 96 thieme-connect.com
H₂O₂ / SOCl₂ThiolsNot specifiedRoom TempShortExcellent acs.org
NCS / HClThiolsNot specifiedNot specifiedNot specifiedGood organic-chemistry.org
NH₄NO₃ / O₂ / HClThiolsAcetonitrileNot specifiedNot specifiedGood organic-chemistry.org
ZrCl₄ / H₂O₂Thiols/DisulfidesNot specifiedRoom TempVery shortHigh researchgate.net

The selection of the optimal conditions would depend on a balance of factors including reagent cost, safety, reaction efficiency, and ease of work-up. For instance, while the H₂O₂/SOCl₂ system is highly reactive, it requires careful handling of thionyl chloride. The NaClO₂-mediated method offers a safer and more environmentally friendly alternative. thieme-connect.com

Isolation and Purification Techniques in Laboratory Synthesis

The final step in the synthesis of this compound is its isolation and purification from the reaction mixture. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Following the oxidative chlorination of ethyl 3-mercaptopropanoate, a typical work-up procedure would involve quenching the reaction, followed by extraction. The organic layer containing the product would then be washed to remove any remaining acids or salts. For example, after a reaction using NaClO₂ and HCl, the addition of water and extraction with a suitable organic solvent like ethyl acetate (B1210297) would be performed. thieme-connect.com

Due to the relatively high boiling point of this compound and its potential thermal instability, purification by distillation should be carried out under reduced pressure (vacuum distillation) to avoid decomposition.

Chromatographic techniques can also be employed for purification. Flash column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be effective in separating the desired product from byproducts and unreacted starting materials. nih.gov

For solid sulfonyl chlorides, recrystallization from a suitable solvent is a common and effective purification method. thieme-connect.com The choice of solvent is critical and is determined by the solubility profile of the compound.

Reactivity and Reaction Mechanisms of Ethyl 3 Chlorosulfonyl Propanoate

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophilic center. fiveable.me The strong electron-withdrawing capacity of the two oxygen atoms makes the sulfur atom highly susceptible to attack by nucleophiles and renders the chloride ion an excellent leaving group. fiveable.me This reactivity is the cornerstone of the synthetic utility of Ethyl 3-(chlorosulfonyl)propanoate, allowing for the facile introduction of the ethyl 3-propanoyl-sulfonyl group into various molecular scaffolds. fiveable.me

Formation of Sulfonamide Derivatives

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the synthesis of sulfonamides. rsc.orgwikipedia.org This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a vast number of therapeutic agents. rsc.orgnih.gov this compound readily reacts with amines to yield the corresponding N-substituted ethyl 3-(sulfamoyl)propanoates.

The general reaction proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). nih.gov A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the generated HCl. youtube.com

Reaction Scheme: R¹R²NH + ClSO₂CH₂CH₂COOEt → R¹R²NSO₂CH₂CH₂COOEt + HCl

Recent synthetic methodologies have also employed N-silylated amines (like N-(trimethylsilyl)morpholine) to react with sulfonyl chlorides. nih.gov This method can be efficient, sometimes proceeding in the absence of a solvent and allowing for the recovery of the trimethylsilyl (B98337) chloride byproduct. nih.gov Studies have shown that sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in these transformations, making the chloride the preferred halide for sulfonamide synthesis. nih.gov

Derivatization to Other Sulfur-Containing Compounds

Beyond sulfonamides, the sulfonyl chloride moiety of this compound can be derivatized into a range of other sulfur-containing compounds through reactions with various nucleophiles. fiveable.me

Sulfonate Esters: Reaction with alcohols in the presence of a non-nucleophilic base (like pyridine) yields sulfonate esters. wikipedia.orgyoutube.com The alcohol's oxygen atom acts as the nucleophile, displacing the chloride. fiveable.meyoutube.com These sulfonate esters are themselves useful intermediates, as the sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions. youtube.com

Sulfones: Sulfonyl chlorides can undergo Friedel-Crafts-type reactions with aromatic compounds (arenes) in the presence of a Lewis acid catalyst to form sulfones. wikipedia.orgmagtech.com.cn They can also be formed through the reaction of sulfonyl chlorides with organometallic reagents, such as organozinc reagents, in a copper-catalyzed process. researchgate.net

Thiosulfonate Esters: In reactions with thiols (R-SH), sulfonyl chlorides can form thiosulfonate esters. fiveable.me

Sulfinic Acids and Salts: Reduction of sulfonyl chlorides, for example with sodium sulfite (B76179) (Na₂SO₃), can produce the corresponding sulfinate salt (e.g., sodium ethyl 3-sulfinopropanoate). wikipedia.org More complex methods have been developed for the synthesis of sulfinamides from sulfonyl chlorides via in situ reduction. nih.gov

Table 1: Nucleophilic Substitution Products of this compound
NucleophileProduct ClassGeneral Product Structure
Amine (R¹R²NH)SulfonamideR¹R²NSO₂CH₂CH₂COOEt
Alcohol (R'OH)Sulfonate EsterR'OSO₂CH₂CH₂COOEt
Arene (ArH)SulfoneArSO₂CH₂CH₂COOEt
Thiol (R'SH)Thiosulfonate EsterR'SSO₂CH₂CH₂COOEt
Sodium Sulfite (Na₂SO₃)Sulfinate SaltNaO₂SCH₂CH₂COOEt

Reactivity of the Ester Functional Group in Conjunction with the Chlorosulfonyl Group

The ethyl ester functional group in this compound also exhibits characteristic reactivity, which is significantly influenced by the presence of the strongly electron-withdrawing chlorosulfonyl group at the β-position. This group enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack than a simple alkyl propanoate.

The primary reactions of the ester group are hydrolysis and transesterification.

Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol. chemguide.co.uk This reaction can be catalyzed by either acid or base. savemyexams.com

Acid-catalyzed hydrolysis is a reversible equilibrium process, typically carried out by heating the ester with a dilute aqueous acid like HCl or H₂SO₄. chemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is used. chemguide.co.uk

Base-promoted hydrolysis (saponification) is an irreversible reaction carried out by heating the ester with a dilute alkali, such as sodium hydroxide (B78521). chemguide.co.uksavemyexams.com This reaction consumes the base and initially yields a salt of the carboxylic acid (a carboxylate). savemyexams.com Subsequent acidification is required to obtain the free carboxylic acid, 3-(chlorosulfonyl)propanoic acid. savemyexams.com

Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. savemyexams.com For example, reacting this compound with methanol (B129727) could yield Mthis compound. An excess of the new alcohol is used to shift the equilibrium towards the desired product. savemyexams.com

Intramolecular Cyclization and Rearrangement Pathways

While specific literature on the intramolecular cyclization of this compound is not prominent, its bifunctional nature suggests potential for such reactions under specific conditions. Intramolecular reactions occur when both the nucleophile and the electrophile are part of the same molecule. youtube.com

A plausible, though hypothetical, pathway could involve the initial hydrolysis of the ester to form 3-(chlorosulfonyl)propanoic acid. The resulting carboxylate anion, under appropriate conditions, could then act as an internal nucleophile, attacking the electrophilic sulfonyl sulfur to displace the chloride ion. This would lead to the formation of a cyclic sulfo-carboxylic anhydride, a six-membered ring. The feasibility of this pathway would depend on the reaction conditions and the relative rates of intermolecular versus intramolecular reactions.

Such intramolecular processes are well-documented in other systems, for example, in the formation of lactones (cyclic esters) from hydroxy-carboxylic acids via intramolecular Fischer esterification. youtube.com Similarly, base-mediated intramolecular cyclizations are known for various substrates. colab.ws

Mechanistic Investigations of Electrophilic and Nucleophilic Processes

The reactions of this compound are governed by the electrophilic nature of its two functional groups. The sulfur atom of the sulfonyl chloride and the carbonyl carbon of the ester are both primary sites for nucleophilic attack.

The mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of detailed investigation and can vary depending on the substrate, nucleophile, and reaction conditions. nih.govmdpi.com For the ester functional group, reactions proceed via a well-established nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. libretexts.org

Exploration of Concerted and Stepwise Reaction Mechanisms

The distinction between concerted (single-step) and stepwise (multi-step) mechanisms is crucial for understanding reactivity. mdpi.com A concerted reaction proceeds through a single transition state without the formation of a stable intermediate, whereas a stepwise reaction involves one or more intermediates. mdpi.com

Substitution at the Sulfonyl Group: The mechanism of nucleophilic substitution at the sulfonyl sulfur can follow two main pathways:

Stepwise (Addition-Elimination): This pathway involves the initial attack of the nucleophile on the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate (a sulfurane). This intermediate then collapses by expelling the leaving group (chloride). mdpi.comnih.gov This mechanism is analogous to nucleophilic acyl substitution at a carbonyl carbon.

Concerted (Sₙ2-like): In this mechanism, the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously in a single step, proceeding through a single transition state. nih.govmdpi.com This pathway results in an inversion of configuration at the sulfur center. mdpi.com

Theoretical and experimental studies on arenesulfonyl chlorides have shown that the operative mechanism can depend on the nucleophile. For instance, the chloride-chloride exchange reaction was found to proceed via a concerted Sₙ2 mechanism. nih.govmdpi.com In contrast, the fluoride (B91410) exchange reaction with the same substrate proceeds via a stepwise addition-elimination mechanism involving an intermediate. nih.govmdpi.com The reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester is often depicted as a single-step, concerted process. youtube.com

Substitution at the Ester Group: The hydrolysis or transesterification of the ester group is a classic example of a stepwise nucleophilic acyl substitution. The mechanism involves two key steps:

Nucleophilic addition of water (in hydrolysis) or an alcohol (in transesterification) to the carbonyl carbon. libretexts.org This breaks the C=O pi bond and forms a tetrahedral intermediate.

Elimination of the leaving group (the ethoxy group, -OCH₂CH₃) from the tetrahedral intermediate, which reforms the carbonyl group. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated to increase its electrophilicity, and the leaving group is protonated before it departs. libretexts.org Under basic conditions, the nucleophile is a hydroxide ion, and the final product is a carboxylate salt. libretexts.org

Influence of Substituent Effects on Reaction Kinetics

The reactivity of sulfonyl chlorides, including this compound, is significantly influenced by the electronic nature of their substituents. The kinetics of nucleophilic substitution reactions at the sulfonyl group are sensitive to both inductive and resonance effects, which can be quantitatively assessed through linear free-energy relationships such as the Hammett and Taft equations.

For reactions involving sulfonyl chlorides, the rate-determining step in a bimolecular nucleophilic substitution (SN2) mechanism involves the attack of a nucleophile on the sulfur atom. The transition state for this process involves the formation of a partial bond with the nucleophile and the simultaneous breaking of the bond with the leaving group (chloride ion). Electron-withdrawing substituents attached to the sulfonyl group can stabilize the developing negative charge on the sulfur atom in the transition state, thereby accelerating the reaction rate. Conversely, electron-donating groups tend to decrease the reaction rate. beilstein-journals.orgrsc.org

This principle is well-documented for arenesulfonyl chlorides, where the effect of substituents on the aromatic ring can be correlated using the Hammett equation:

log(k/k₀) = ρσ

Here, k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted reference compound, σ is the substituent constant (which reflects the electronic effect of the substituent), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). For the hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) is positive, confirming that electron-withdrawing substituents (with positive σ values) increase the reaction rate. rsc.org For instance, the alkaline hydrolysis of various substituted benzenesulfonyl chlorides follows the Hammett equation with a ρ-value of +1.564. rsc.org

In the case of aliphatic sulfonyl chlorides like this compound, the Taft equation is the more appropriate model to analyze substituent effects, as it separates polar (inductive), and steric effects. wikipedia.org The Taft equation is expressed as:

log(k/k₀) = ρσ + δEs

In this equation, σ* is the polar substituent constant, Es is the steric substituent constant, and ρ* and δ are the corresponding reaction constants. For reactions where steric effects are minimal, the equation simplifies to focus on the polar effects (ρσ).

The substituent in this compound is the 2-(ethoxycarbonyl)ethyl group (-CH₂CH₂COOCH₂CH₃). The ester functional group is known to be electron-withdrawing due to the inductive effect of the carbonyl group. Therefore, it is anticipated that this substituent will increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack compared to unsubstituted alkanesulfonyl chlorides like methanesulfonyl chloride.

To illustrate the impact of substituents on the hydrolysis rates of alkanesulfonyl chlorides, a comparative analysis is presented below. The data, while not for this compound itself, demonstrates the general trend of how substituent electronic effects influence reactivity.

Table 1: Relative Hydrolysis Rates of Selected Alkanesulfonyl Chlorides (R-SO₂Cl)

Substituent (R)Taft Polar Constant (σ*) (Approximate)Expected Relative Rate
CH₃-0.00Base
CH₃CH₂--0.10Slower
ClCH₂-+1.05Faster
NCCH₂-+1.30Much Faster
CH₃OOCCH₂-+0.77Faster
CH₃CH₂OOCCH₂CH₂-Positive (estimated)Faster

Note: The table presents expected relative rates based on established principles of physical organic chemistry. The Taft polar constant (σ) values are approximate and sourced from various compilations. A specific, experimentally determined σ value for the -CH₂CH₂COOCH₂CH₃ group is not available in the cited literature. The "Expected Relative Rate" is a qualitative prediction based on the electron-donating or electron-withdrawing nature of the substituent.

Applications of Ethyl 3 Chlorosulfonyl Propanoate in Advanced Organic Synthesis

Role as a Building Block in the Construction of Complex Molecular Architectures

The dual reactivity of ethyl 3-(chlorosulfonyl)propanoate makes it an excellent building block for the construction of intricate molecular frameworks. The sulfonyl chloride moiety can readily react with a variety of nucleophiles, such as amines, alcohols, and phenols, to form stable sulfonamides and sulfonate esters. Simultaneously, the ethyl ester group can undergo transformations like hydrolysis, amidation, or reduction, providing a secondary point for molecular elaboration.

This orthogonal reactivity is crucial for synthetic strategies that require sequential and controlled bond formation. For instance, the sulfonyl chloride can be selectively reacted first, leaving the ester intact for subsequent modifications. This allows for the stepwise assembly of complex structures, where different molecular fragments can be introduced in a planned sequence. The propanoate backbone also provides a flexible three-carbon spacer that can be incorporated into larger molecular designs.

Utility in the Preparation of Bioactive Molecules and Pharmaceutical Intermediates

The sulfonyl and sulfonamide groups are prevalent in a wide range of pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, as well as their capacity to interact with biological targets. ontosight.ai this compound serves as a key intermediate in the synthesis of such bioactive molecules. For example, derivatives of this compound are investigated for their potential as inhibitors or modulators of enzymes and receptors in various disease areas, including cardiovascular diseases, inflammation, and cancer. ontosight.ai

Its utility is also evident in the synthesis of important pharmaceutical intermediates. For example, related propanoate structures are crucial in the synthesis of direct thrombin inhibitors like dabigatran (B194492) etexilate and pyrimidine-based inhibitors of cyclin-dependent kinases. google.comcymitquimica.com The ability to introduce the sulfonylpropanoate moiety into a molecule provides a scaffold that can be further functionalized to create compounds with desired pharmacological properties.

Bioactive Molecule/Intermediate Role of Propanoate Structure Therapeutic Area
Dabigatran etexilate intermediateKey precursor in the synthesis of this anticoagulant. google.comAnticoagulant
Pyrimidine-based CDK inhibitorsUsed in the synthesis of the inhibitor scaffold. cymitquimica.comOncology
DapE inhibitorsThe sulfonamide group acts as a zinc-binding group in these potential antibiotics. researchgate.netAntibacterial

Application in Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening to identify new drug leads. The properties of this compound make it a suitable reagent for this purpose. Its sulfonyl chloride group can be reacted with a diverse set of amines or alcohols to generate a library of sulfonamides or sulfonate esters. Subsequently, the ethyl ester can be modified, for example, by hydrolysis followed by amide bond formation with a different set of amines, further expanding the diversity of the library.

This approach allows for the creation of a large number of distinct compounds from a common scaffold, which is a cornerstone of modern drug discovery. ontosight.ai The ability to systematically vary the substituents at two different points on the molecule enables a thorough exploration of the chemical space around a particular pharmacophore.

Contributions to Chiral Synthesis and Stereoselective Transformations

While this compound is an achiral molecule, it plays a role in the synthesis of chiral compounds. One of the key strategies in asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org this compound can be reacted with chiral alcohols or amines to form diastereomeric sulfonate esters or sulfonamides. These can then undergo further reactions where the existing stereocenter of the auxiliary directs the formation of a new stereocenter on the propanoate backbone or on a group attached to it.

Furthermore, the development of stereoselective methods for the synthesis of related chiral building blocks, such as ethyl (S)-4-chloro-3-hydroxybutanoate, highlights the importance of such structures in producing enantiomerically pure pharmaceuticals. tum.deresearchgate.net These chiral synthons are valuable precursors for a variety of pharmacologically important molecules. researchgate.net The principles of asymmetric synthesis, including the use of chiral catalysts and reagents, are central to the production of single-enantiomer drugs to enhance efficacy and reduce potential side effects. nih.gov

Chiral Synthesis Application Description
Chiral Auxiliary DerivatizationReaction with chiral alcohols or amines to form diastereomers, enabling stereocontrolled transformations. wikipedia.org
Synthesis of Chiral Building BlocksServes as a precursor or model for the synthesis of valuable chiral synthons like ethyl (S)-4-chloro-3-hydroxybutanoate. tum.de
Asymmetric HydrogenationRelated ketoesters can be asymmetrically hydrogenated to produce optically pure hydroxyesters. researchgate.net

Precursor for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds form the largest class of organic molecules and are integral to the structure of many natural products, pharmaceuticals, and agrochemicals. mdpi.com this compound is a valuable precursor for the synthesis of various heterocyclic systems. The electrophilic sulfonyl chloride and the ester group can participate in intramolecular or intermolecular cyclization reactions to form rings.

For instance, reaction with appropriate binucleophiles can lead to the formation of various sulfur- and nitrogen-containing heterocycles. The synthesis of novel 3-(heterocyclylsulfonyl)propanoic acids and their derivatives demonstrates the utility of related sulfonyl compounds in generating new heterocyclic entities. researchgate.net The ability to construct these ring systems is of great interest for the development of new chemical entities with potential biological activity. mdpi.com

Advanced Spectroscopic and Computational Characterization of Ethyl 3 Chlorosulfonyl Propanoate and Its Derivatives

Elucidation of Molecular Structure and Conformation using Advanced Spectroscopic Techniques

Spectroscopic techniques are indispensable for confirming the chemical structure and exploring the conformational landscape of ethyl 3-(chlorosulfonyl)propanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of the related compound, ethyl 3-chloropropionate, the proton signals are assigned as follows: a triplet at approximately 1.28 ppm corresponds to the methyl protons (CH₃) of the ethyl group, a quartet at around 4.19 ppm is assigned to the methylene (B1212753) protons (CH₂) of the ethyl group, a triplet at about 2.79 ppm belongs to the methylene group adjacent to the ester carbonyl, and another triplet at approximately 3.76 ppm corresponds to the methylene group adjacent to the chlorine atom. chemicalbook.com For ethyl propanoate, the ¹H NMR spectrum shows a triplet for the terminal methyl group, a quartet for the methylene group of the ethyl ester, and another quartet for the methylene group adjacent to the carbonyl. askfilo.comresearchgate.netchegg.com

The ¹³C NMR spectrum of ethyl propanoate shows distinct signals for each carbon atom. The methyl carbon of the ethyl group appears around 9.0 ppm, the methylene carbon of the ethyl group is found near 60.5 ppm, the methylene carbon adjacent to the carbonyl group is at approximately 27.4 ppm, and the carbonyl carbon resonates at about 174.5 ppm. hmdb.cahmdb.ca For ethyl 3-chloropropionate, the carbonyl carbon appears at a similar chemical shift. nih.gov These characteristic chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra allow for unambiguous structural assignment and can be used to monitor reactions involving this compound, providing mechanistic insights into its transformations. askfilo.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl Propanoate and Related Structures

Assignment Ethyl Propanoate (¹H NMR) Ethyl Propanoate (¹³C NMR) Ethyl 3-chloropropionate (¹H NMR)
Ester CH₂ 4.1 (q) 60.5 4.19 (q)
Ester CH₃ 1.2 (t) 14.2 1.28 (t)
-CH₂-CO 2.3 (q) 27.4 2.79 (t)
-CH₂-Cl - - 3.76 (t)
C=O - 174.5 -

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. (q = quartet, t = triplet) chemicalbook.comaskfilo.comresearchgate.netchegg.comhmdb.cahmdb.cahmdb.ca

Mass spectrometry (MS) is a powerful tool for monitoring the progress of reactions involving this compound and for identifying the resulting products. The technique provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for structural confirmation. The molecular weight of this compound is 199.99101 Da. uni.lu

The fragmentation pattern of esters in mass spectrometry is well-characterized. libretexts.org For instance, ethyl acetate (B1210297) typically shows a molecular ion peak and prominent fragments corresponding to the loss of the alkoxy group (-OR) and other rearrangements. libretexts.orgdocbrown.info Similarly, ethyl propanoate exhibits a characteristic fragmentation pattern that aids in its identification. nist.govchemicalbook.com In the case of halogen-containing compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) or bromine provides a recognizable signature in the mass spectrum. libretexts.org

For derivatives of this compound, such as ethyl 3-(N-butylacetamido)propanoate, mass spectrometry can be used to confirm the structure through analysis of the molecular ion and fragmentation patterns. massbank.eu The fragmentation of related sulfur-containing compounds, like ethyl 3-(methylthio)propanoate, also provides valuable structural information. nist.gov Techniques like time-dependent selected reaction monitoring (t-SRM) using GC-MS/MS can be employed for the trace estimation of related compounds, demonstrating the sensitivity of MS in reaction monitoring. d-nb.infoconicet.gov.ar The analysis of fragmentation patterns, often aided by computational methods, allows for the detailed structural characterization of reaction products and intermediates. researchgate.netnih.govyoutube.com

Table 2: Key Mass Spectrometry Data for this compound and Related Esters

Compound Molecular Formula Molecular Weight (Da) Key Fragmentation Information
This compound C₅H₉ClO₄S 199.99 Presence of chlorine isotopic pattern. uni.lunih.gov
Ethyl propanoate C₅H₁₀O₂ 102.13 Characteristic ester fragmentation. nist.govchemicalbook.com
Ethyl 3-chloropropionate C₅H₉ClO₂ 136.58 Presence of chlorine isotopic pattern. nist.gov
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S 148.22 Fragmentation reveals sulfur-containing moieties. nist.gov

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the properties and behavior of this compound.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of this compound. acs.orgnih.govnih.govresearchgate.net These calculations can determine molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. iosrjournals.org The HOMO-LUMO gap is an important indicator of chemical reactivity.

For related molecules like ethyl methyl sulfone, quantum chemical calculations have been used to perform detailed conformational analysis, identifying stable conformers and their relative energies. researchgate.netysu.amresearchgate.net Such studies help in understanding the molecule's preferred shapes and how they influence its properties. The electronic properties derived from these calculations, such as charge distribution, can be correlated with the molecule's reactivity towards nucleophiles and electrophiles. For instance, DFT calculations have been used to understand the fragmentation mechanisms of substituted 3-phenylpropenoates by analyzing the charge distribution in the radical cations formed during mass spectrometry. nih.gov

For analogous molecules, MD simulations can reveal the accessible conformations in different environments (e.g., in various solvents or at different temperatures). This is particularly relevant for a molecule with multiple rotatable bonds like this compound. The results from MD simulations can help interpret experimental data, such as NMR spectra, where the observed signals are often an average over multiple rapidly interconverting conformations.

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. DFT calculations are widely used to predict NMR chemical shifts with a reasonable degree of accuracy. nih.govarxiv.orgresearchgate.net

For instance, the ¹H and ¹³C NMR chemical shifts of various organic molecules, including esters, have been successfully predicted using DFT methods. researchgate.net Machine learning approaches, sometimes combined with quantum mechanics calculations, are also emerging as powerful tools for the highly accurate prediction of NMR chemical shifts. nih.govarxiv.org The correlation between calculated and experimental spectra can aid in the definitive assignment of complex spectra and can be used to distinguish between different isomers or conformers. researchgate.net Similarly, computational methods can predict vibrational frequencies (IR spectra), which, when compared with experimental IR data, provide further structural confirmation. researchgate.netresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Ethyl 3-chloropropionate
Ethyl propanoate
Ethyl acetate
Ethyl 3-(N-butylacetamido)propanoate
Ethyl 3-(methylthio)propanoate
Ethyl methyl sulfone
3-phenylpropenoates
¹H
¹³C
³⁵Cl

Applications of Predicted Collision Cross Section (CCS) Values in Conformational Analysis

The conformational landscape of a molecule, which describes the variety of three-dimensional shapes it can adopt, is a critical determinant of its chemical and biological activity. For flexible molecules such as this compound, understanding the preferred conformations is essential. The prediction of Collision Cross Section (CCS) values, which are related to the size and shape of an ion in the gas phase, has emerged as a powerful tool in conformational analysis, especially when used in conjunction with ion mobility-mass spectrometry (IM-MS). nih.govnih.gov

Predicted CCS values offer a theoretical benchmark that can be compared against experimental data from IM-MS. This comparison allows for the structural interrogation of ions in the gas phase. For a molecule like this compound, which possesses rotational freedom around several of its single bonds, a number of different conformers can exist. These conformers, having distinct three-dimensional structures, will also have unique CCS values.

Computational methods, ranging from molecular mechanics and molecular dynamics to quantum chemistry calculations, are employed to generate theoretical models of possible conformers. researchgate.net For each of these computationally derived structures, a theoretical CCS value can be calculated. These predicted values can then be compared to the experimentally measured CCS from an IM-MS experiment. A close match between a predicted and experimental CCS value can provide strong evidence for the presence of a specific conformer.

Furthermore, the increasing use of machine learning models trained on large datasets of experimentally determined CCS values allows for the rapid and often accurate prediction of CCS values for novel or uncharacterized compounds. nih.govacs.org These in silico predictions can guide the interpretation of complex experimental data and help to differentiate between isomers and conformers. For instance, different conformers of this compound, while having the same mass-to-charge ratio, would be separated in the ion mobility cell based on their different shapes, resulting in distinct arrival times and, consequently, different experimental CCS values. The ability to predict these values beforehand provides a significant advantage in identifying and characterizing these different species.

While specific experimental studies on the conformational analysis of this compound using IM-MS are not widely available in the public literature, predicted CCS values for this compound are available from databases such as PubChem. uni.lunih.gov This data, generated using computational models, serves as a valuable resource for future experimental work.

The table below presents the predicted CCS values for various adducts of this compound, as calculated by CCSbase.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct Adduct m/z Predicted CCS (Ų)
[M+H]+ 202.9986 137.9
[M+Na]+ 224.9805 142.3
[M+K]+ 240.9545 146.9
[M+H-H2O]+ 184.988 131.5
[M+H-2H2O]+ 166.9774 129.5
[2M+H]+ 405.0045 185.7

Data sourced from PubChem, CID 4128467. uni.lunih.gov

This predicted data is instrumental for several reasons. Firstly, it provides a basis for the identification of this compound in complex mixtures using IM-MS. By comparing the experimentally measured CCS of an unknown analyte to the predicted values in the table, one can significantly increase the confidence in its identification. Secondly, these values can be used to differentiate this compound from its isomers. Isomers will have the same mass but different structures, leading to different CCS values. The predicted CCS can, therefore, serve as a unique identifier.

In a research context, if one were to synthesize derivatives of this compound, similar predictive methods could be employed to calculate the expected CCS values of these new molecules. This would aid in their characterization and structural confirmation. The synergy between computational prediction of CCS values and experimental IM-MS provides a robust platform for the detailed conformational analysis of small molecules like this compound and its derivatives, paving the way for a deeper understanding of their structure-function relationships.

Environmental Considerations and Sustainable Chemistry Aspects in Research Pertaining to Ethyl 3 Chlorosulfonyl Propanoate

Assessment of Potential Environmental Impact of Synthesis and Use in Research

The environmental impact of Ethyl 3-(chlorosulfonyl)propanoate in a research context stems from its synthesis, handling, and disposal. While specific environmental impact studies on this particular compound are not extensively documented, an assessment can be made by examining its likely synthetic pathways and the nature of the chemical itself.

Synthesis: The preparation of this compound typically involves the oxidative chlorination of its precursor, ethyl 3-mercaptopropionate. nih.govchemicalbook.comnordmann.global Traditional methods for this transformation often employ harsh and environmentally hazardous reagents.

Table 1: Comparison of Reagents in Sulfonyl Chloride Synthesis

Reagent ClassExamplesPotential Environmental Impact
Traditional Chlorinating Agents Chlorine gas (Cl₂), Sulfuryl chloride (SO₂Cl₂)Highly toxic, corrosive, and release of hazardous byproducts (e.g., HCl, SO₂). nih.gov
Alternative Chlorinating Agents N-Chlorosuccinimide (NCS), Sodium hypochlorite (B82951) (bleach)Milder, less toxic, and can lead to more benign byproducts.

The use of traditional agents like chlorine gas or sulfuryl chloride presents significant environmental and safety concerns within a laboratory setting. These reagents are highly reactive and can contribute to the formation of acidic waste streams that require careful neutralization and disposal. epfl.ch The solvent choice for such reactions also plays a crucial role. The use of volatile organic compounds (VOCs) as solvents can contribute to air pollution and pose health risks to researchers.

Use in Research: As a reactive sulfonyl chloride, this compound is employed in the synthesis of various derivatives, such as sulfonamides and sulfonate esters. The reactions often generate byproducts, including hydrochloric acid, which must be managed appropriately. The primary environmental consideration during its use is the potential for the release of the unreacted compound and the byproducts into the waste stream. Given its reactive nature, it is not expected to persist in the environment; however, its immediate impact on aquatic life, if released without proper treatment, could be significant due to the generation of acidic conditions.

Development of Green Chemistry Approaches for its Synthesis and Reactions

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of sulfonyl chlorides, which are directly applicable to the preparation of this compound.

Greener Synthetic Routes: Research has focused on replacing harsh chlorinating agents with safer and more sustainable alternatives. A notable green approach is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from the corresponding thiol. This method is praised for being convenient, practical, and environmentally friendly, with the byproduct succinimide (B58015) being recyclable. Another eco-friendly method involves the use of sodium hypochlorite (bleach) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, offering a simple, safe, and high-yielding procedure.

Table 2: Green Chemistry Approaches for Sulfonyl Chloride Synthesis

Green ApproachKey FeaturesAdvantages
N-Chlorosuccinimide (NCS) Chlorosulfonation Utilizes NCS as the chlorinating agent.Milder reaction conditions, recyclable byproduct (succinimide).
Bleach-Mediated Oxidative Chlorosulfonation Employs sodium hypochlorite (bleach).Readily available and inexpensive reagent, simple procedure, high yields.

These greener methods significantly reduce the generation of hazardous waste and avoid the use of highly toxic reagents.

Catalytic Approaches and Solvent Selection: The development of catalytic methods for sulfonation reactions is another avenue of green chemistry. While not yet specifically reported for this compound, the use of catalysts can reduce the amount of reagents needed and often leads to milder reaction conditions. Furthermore, the selection of greener solvents, such as water or bio-based solvents, can drastically reduce the environmental impact of the synthesis. For instance, a patent for a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, highlights an environmentally friendly process using a catalyst and simple work-up procedures, which serves as a model for potential improvements. mcfenvironmental.com

Strategies for Waste Minimization and Byproduct Management in Academic Laboratories

Effective waste management is a cornerstone of sustainable laboratory practice. For a reactive compound like this compound, a multi-faceted approach to waste minimization and byproduct management is essential.

Source Reduction and Planning: The most effective strategy is to minimize waste generation at the source. This involves careful planning of experiments to use the minimum necessary amount of the chemical. Adopting microscale experimental techniques can significantly reduce the volume of reagents used and waste produced. dartmouth.edu

Segregation and Proper Disposal: Laboratory waste should be meticulously segregated into different categories such as non-hazardous trash, chemical waste, and sharps. princeton.eduubc.ca Unreacted this compound and any solutions containing it should be treated as hazardous chemical waste. Given its reactivity with water, it should not be disposed of down the drain. epfl.ch

In-Lab Treatment of Byproducts: The primary byproduct of reactions involving this compound is often hydrochloric acid. This acidic waste should be neutralized before disposal. A common laboratory practice is to quench reactions with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid. The resulting aqueous waste, if free of other hazardous materials, may be suitable for drain disposal after confirming the pH is within the acceptable range (typically 5.5-10.5). ubc.ca

Table 3: Waste Management Strategies for this compound in Academic Labs

StrategyDescriptionImplementation in the Lab
Waste Minimization at the Source Reducing the scale of experiments.Utilize microscale glassware and techniques; carefully calculate required reagent quantities. dartmouth.edu
Proper Waste Segregation Separating hazardous and non-hazardous waste.Use designated and clearly labeled containers for chemical waste, sharps, and regular trash. princeton.eduubc.ca
Neutralization of Acidic Byproducts Treating acidic waste streams before disposal.Quench reaction mixtures with a suitable base (e.g., sodium bicarbonate) and verify pH before disposal. ubc.ca
Decontamination of Glassware Rinsing glassware to remove hazardous residues.Triple rinse glassware that has been in contact with the compound with a suitable solvent; the rinsate should be collected as hazardous waste. ubc.ca

By implementing these strategies, academic laboratories can significantly reduce the environmental impact associated with the research use of this compound, fostering a culture of safety and sustainability in chemical research.

Laboratory Safety Protocols and Risk Management in Research Involving Ethyl 3 Chlorosulfonyl Propanoate

Hazard Assessment and Classification within Research Contexts

A thorough hazard assessment is the foundation of safe laboratory practice. For Ethyl 3-(chlorosulfonyl)propanoate, this involves understanding its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and other relevant transport regulations. The toxicological properties of this compound have not been fully investigated, which calls for a cautious approach. fishersci.com

The primary hazards associated with this compound include its corrosive nature and potential for harmful reactions. It is classified as a substance that can cause severe skin burns and eye damage. bldpharm.com Inhalation, ingestion, or skin contact can be harmful. bldpharm.com

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedDanger
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinDanger
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageDanger
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDanger
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledDanger
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritationDanger

Data sourced from BLD Pharm. bldpharm.com

In addition to its GHS classification, this compound is designated for transport with a specific UN number, class, and packing group, indicating its hazardous nature during transit and storage. bldpharm.com

Table 2: Transportation Hazard Information

RegulationUN NumberClassPacking Group
DOT/IATA/IMDGUN32658II

Data sourced from BLD Pharm. bldpharm.com

Implementation of Safe Handling Procedures and Best Practices in the Laboratory

Given its hazardous properties, the implementation of strict handling procedures is paramount to minimize exposure and prevent accidents. fishersci.com

General Handling and Storage:

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the accumulation of vapors. fishersci.comcdc.gov

Inert Atmosphere: The compound should be stored under an inert atmosphere. bldpharm.com

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. fishersci.combldpharm.com It is recommended to store it at temperatures between 2-8°C. bldpharm.com

Ignition Sources: Use only non-sparking tools and take precautionary measures against static discharge. fishersci.com

Incompatible Materials: Avoid contact with strong oxidizing agents. fishersci.com

Personal Hygiene: Researchers should wash their hands and any exposed skin thoroughly after handling. fishersci.com Eating, drinking, and smoking are strictly prohibited in the laboratory area. cdc.gov Contaminated clothing should be removed and laundered before reuse. princeton.edu

Chemical Transfer: When transferring the chemical, hold containers away from the body. cdc.gov Only the required amount of the chemical should be weighed out, and any excess should not be returned to the original container. cdc.gov

Protocols for Emergency Response and Spill Containment in Research Environments

Every laboratory working with this compound must have a detailed emergency response plan. acs.org This plan should be clearly communicated to all personnel. usu.edu

In Case of Exposure:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. fishersci.com

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Get medical attention. fishersci.com

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor. fishersci.com

Ingestion: Do NOT induce vomiting. Seek immediate medical attention. fishersci.com

Spill Response: A chemical spill should be categorized as either simple or complex to determine the appropriate response. usu.edu For any major spill (e.g., greater than 1 liter), or any spill that presents an immediate danger, evacuate the area and call for emergency services. ouhsc.edu

For a minor spill that can be safely managed by trained laboratory personnel:

Alert and Isolate: Immediately alert others in the vicinity and isolate the spill area. uiowa.edu

Ventilate: If safe to do so, increase ventilation to the outside by opening a fume hood sash. acs.org Avoid actions that could spread vapors through the building. uiowa.edu

Don PPE: Before cleanup, don the appropriate personal protective equipment, including a respirator if necessary. princeton.edu

Contain and Absorb: Create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or cat litter. acs.org Work from the outside of the spill inwards to prevent spreading. princeton.edu

Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for hazardous waste disposal. fishersci.combrooklyn.edu The container must be properly labeled as "Spill Debris" with the chemical name. princeton.edu

Decontaminate: Clean the spill area with a mild detergent and water. princeton.edu

Report: Report all spills to the laboratory supervisor or Principal Investigator. princeton.edu

Selection and Application of Personal Protective Equipment (PPE) for Researchers

The selection of PPE must be based on a thorough risk assessment of the procedures involving this compound. unmc.edunih.gov

Mandatory PPE:

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.com A face shield may be necessary where splashing is possible. noaa.gov

Skin and Body Protection: A full-length, long-sleeved laboratory coat or a chemical-resistant apron should be worn. cdc.gov Shoes must fully cover the foot; sandals or open-toed shoes are not permitted. cdc.gov

Hand Protection: Wear protective gloves. fishersci.com Given the corrosive nature of the compound and its ability to be absorbed through the skin, chemically resistant gloves such as butyl or viton rubber may be required, especially when handling larger volumes or during potential direct contact. unmc.edu Nitrile gloves offer protection from splash hazards but should be changed immediately upon contamination. unmc.edu

Respiratory Protection:

A respirator may be required if ventilation is inadequate or during a spill cleanup. princeton.edu The use of respirators requires specialized training, medical surveillance, and fit-testing. princeton.edu Never enter a contaminated atmosphere without proper respiratory protection. princeton.edu

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartType of PPEStandard/Specification
Eyes/FaceChemical safety goggles or glasses; Face shieldANSI Z87.1, EN166 fishersci.comunmc.edu
HandsChemical-resistant gloves (e.g., Butyl, Viton, Nitrile)Based on permeation/breakthrough time for the specific chemical
BodyLong-sleeved lab coat, chemical-resistant apronN/A
FeetClosed-toe shoesN/A
RespiratoryNIOSH-approved respiratorAs determined by risk assessment and exposure levels princeton.edu

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(chlorosulfonyl)propanoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 3-(chlorosulfonyl)propanoic acid with ethanol under acidic catalysis (e.g., concentrated sulfuric acid). Reaction efficiency is optimized by:

  • Catalyst selection : Strong acids like H₂SO₄ ensure protonation of the carboxylic acid, enhancing electrophilicity.
  • Temperature control : Reflux conditions (~80–100°C) improve conversion rates while avoiding side reactions.
  • Purification : Fractional distillation or column chromatography removes unreacted starting materials and by-products like ethyl sulfate.
  • Stoichiometric ratios : Excess ethanol (1.5–2.0 equivalents) drives esterification to completion .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Key techniques include:

  • ¹H/¹³C NMR : The ethyl group appears as a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂). The chlorosulfonyl moiety deshields adjacent protons, causing signals at δ 3.5–4.0 ppm.
  • IR spectroscopy : Strong C=O stretch (~1740 cm⁻¹) and S=O stretches (~1370 and 1170 cm⁻¹) confirm ester and sulfonyl functionalities.
  • GC-MS : Molecular ion peaks at m/z ~196 (M⁺) and fragment ions (e.g., loss of ethyl group: m/z ~123) validate purity .

Q. How should this compound be stored to maintain stability, and what decomposition products are likely under improper conditions?

  • Storage : Keep in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Decomposition pathways :
    • Hydrolysis : Exposure to moisture yields 3-(chlorosulfonyl)propanoic acid and ethanol.
    • Thermal degradation : Elevated temperatures (>50°C) may produce SO₂ and ethyl chloride gases.
    • Light-induced reactions : UV exposure can cleave the sulfonyl-chloride bond, generating radicals or sulfonic acids .

Advanced Research Questions

Q. How does the chlorosulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorosulfonyl group activates the adjacent carbon for nucleophilic attack, enabling:

  • Sulfonamide formation : Reaction with amines (e.g., NH₃, primary amines) yields sulfonamides, critical in drug development (e.g., protease inhibitors).
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitution rates.
  • Leaving group ability : The chloride ion departs readily due to resonance stabilization of the sulfonate intermediate .

Q. What role does this compound play in catalytic processes, such as stabilizing reactive intermediates?

In lignin depolymerization, analogous sulfonyl esters act as electrophilic traps for reactive intermediates (e.g., carbocations or radicals). For example:

  • Metal-catalyzed systems : Heterogeneous catalysts (e.g., Pd/C) promote reductive stabilization of lignin-derived fragments, forming stable ethyl esters.
  • Mechanistic insight : HSQC NMR and GC-MS analyses confirm the formation of monomeric products like ethyl 3-arylpropanoates, highlighting the compound’s role in preventing repolymerization .

Q. What are the common impurities or by-products formed during the synthesis of this compound, and how can they be quantified?

  • Major impurities :
    • Unreacted 3-(chlorosulfonyl)propanoic acid : Detected via titration (neutralization with NaOH).
    • Ethyl sulfate : Identified by ion chromatography or LC-MS.
  • Quantitative methods :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) separate esters and acids.
    • TGA-MS : Thermogravimetric analysis coupled with mass spectrometry monitors thermal decomposition profiles .

Methodological Notes

  • Safety protocols : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and NIOSH-approved respirators when handling due to potential respiratory and dermal toxicity .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states for sulfonamide formation, aiding in mechanistic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.